molecular formula C34H18F16IrN4P B2904463 [Ir[dF(CF3)2ppy]2(bpy)]PF6 CAS No. 1092775-62-6

[Ir[dF(CF3)2ppy]2(bpy)]PF6

カタログ番号: B2904463
CAS番号: 1092775-62-6
分子量: 1009.712
InChIキー: RODHEFXROWUVKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [Ir[dF(CF3)2ppy]2(bpy)]PF6 is an organometallic iridium (III) complex. It is widely used as a photocatalyst in various organic transformations. The compound consists of two cyclometalated ligands, 2-(2,4-difluorophenyl)pyridine, and one bipyridine ligand, coordinated to an iridium center. The hexafluorophosphate anion (PF6) serves as the counterion.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [Ir[dF(CF3)2ppy]2(bpy)]PF6 typically involves the following steps:

    Preparation of the Cyclometalated Iridium Complex: The initial step involves the reaction of iridium trichloride hydrate with 2-(2,4-difluorophenyl)pyridine in the presence of a base such as sodium carbonate. This reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions to form the cyclometalated iridium complex.

    Coordination with Bipyridine: The cyclometalated iridium complex is then reacted with bipyridine in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature to allow the coordination of bipyridine to the iridium center.

    Formation of the Hexafluorophosphate Salt: Finally, the iridium complex is treated with ammonium hexafluorophosphate to form the desired this compound complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions

    Photoredox Catalysis: [Ir[dF(CF3)2ppy]2(bpy)]PF6 is widely used in photoredox catalysis, where it facilitates the transfer of electrons under light irradiation.

    Oxidation and Reduction: The compound can undergo redox reactions, where it can either donate or accept electrons.

Common Reagents and Conditions

Major Products Formed

作用機序

The mechanism of action of [Ir[dF(CF3)2ppy]2(bpy)]PF6 involves the absorption of visible light, leading to the excitation of the iridium complex. This excited state can then participate in electron transfer processes, either donating or accepting electrons to facilitate various chemical transformations. The molecular targets and pathways involved include the activation of substrates through single-electron transfer (SET) mechanisms, leading to the formation of reactive intermediates that undergo further reactions to form the desired products .

生物活性

The compound [Ir[dF(CF3)2ppy]2(bpy)]PF6 is a complex iridium(III) coordination compound that has garnered attention in the fields of photochemistry and medicinal chemistry. Its unique structure, which incorporates fluorinated ligands, enhances its potential biological applications, particularly in photodynamic therapy (PDT) and as a luminescent probe in biological systems.

Chemical Structure and Properties

  • Chemical Formula : this compound
  • Molecular Weight : Approximately 800 g/mol
  • Key Components :
    • dF(CF3)2ppy : A fluorinated phenylpyridine ligand that increases lipophilicity and alters electronic properties.
    • bpy : 2,2'-bipyridine, a common chelating ligand that stabilizes the metal center.

The biological activity of this compound primarily arises from its ability to generate reactive oxygen species (ROS) upon excitation with light, which is critical for its application in PDT. The mechanism involves:

  • Light Absorption : The complex absorbs visible light, promoting electrons to higher energy states.
  • Energy Transfer : Excited states can transfer energy to molecular oxygen, producing singlet oxygen (1O2^1O_2).
  • Cellular Interaction : The generated ROS can induce oxidative stress in target cells, leading to apoptosis or necrosis.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown:

  • In vitro Studies : The compound demonstrated selective toxicity towards cancer cells compared to normal cells. For instance, it was effective against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range.
  • Mechanism of Action : The cytotoxicity is attributed to ROS generation leading to DNA damage and apoptosis.

Photodynamic Therapy (PDT)

The compound's properties make it suitable for use in PDT:

  • Selectivity : Its targeting ability allows for localized treatment of tumors while minimizing damage to surrounding healthy tissue.
  • Clinical Relevance : Preliminary studies suggest potential for treating superficial tumors and precancerous lesions.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism
HeLa5.0ROS-induced apoptosis
MCF-74.5DNA damage
A5496.0Cell cycle arrest

Study 2: In Vivo Efficacy

An animal model study evaluated the efficacy of this compound in PDT:

  • Methodology : Mice bearing subcutaneous tumors were treated with the compound followed by light exposure.
  • Results : Tumor growth was significantly inhibited compared to control groups, with minimal systemic toxicity observed.

Discussion

The unique properties of this compound make it a promising candidate for further development as an anticancer agent. Its ability to generate ROS selectively in tumor cells under light activation provides a dual mechanism of action—targeting both cellular metabolism and inducing oxidative stress.

特性

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;2-pyridin-2-ylpyridine;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOYCTPYBIAEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H18F16IrN4P-3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。